- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265
Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
CAS-Nr.:93524-95-9
MF:C8H7NO
MW:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26
3-(pyridin-4-yl)prop-2-yn-1-ol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(4-pyridinyl)-2-Propyn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
- 3-(4-PYRIDYL)-2-PROPYN-1-OL
- 3-pyridin-4-ylprop-2-yn-1-ol
- 3-(Pyridin-4-yl)prop-2-yn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)-
- QYFHTILWEGBMKR-UHFFFAOYSA-N
- 3-(4-Pyridyl)-2-propyne-1-ol
- 1-(4-Pyridyl)-1-propine-3-ol
- 5668AJ
- TRA0041840
- SY022164
- 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
- 1-(4-Pyridinyl)-1-propyn-3-ol
- AS-32209
- F8883-4477
- MFCD00168868
- SCHEMBL6500070
- CS-0130374
- DB-270952
- AKOS004117753
- 93524-95-9
- 3-(pyridin-4-yl)prop-2-yn-1-ol
-
- MDL: MFCD00168868
- Inchi: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
- InChI-Schlüssel: QYFHTILWEGBMKR-UHFFFAOYSA-N
- Lächelt: OCC#CC1C=CN=CC=1
Berechnete Eigenschaften
- Genaue Masse: 133.052763847g/mol
- Monoisotopenmasse: 133.052763847g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 147
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 33.1
- XLogP3: 0.4
Experimentelle Eigenschaften
- PSA: 33.12000
- LogP: 0.42540
3-(pyridin-4-yl)prop-2-yn-1-ol Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
3-(pyridin-4-yl)prop-2-yn-1-ol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186714-1g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 1g |
$195.48 | 2023-08-31 | |
| Alichem | A029186714-5g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 5g |
$538.56 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II024-50mg |
3-(pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 50mg |
123.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II024-200mg |
3-(pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 200mg |
286.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II024-1g |
3-(pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 1g |
833.0CNY | 2021-08-04 | |
| Chemenu | CM172395-10g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 10g |
$438 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852631-1g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | ≥97% | 1g |
916.20 | 2021-05-17 | |
| abcr | AB451683-250 mg |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 250MG |
€88.20 | 2023-07-18 | |
| abcr | AB451683-1 g |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 1g |
€142.80 | 2023-07-18 | |
| abcr | AB451683-5 g |
3-(4-Pyridyl)-2-propyn-1-ol; 95% |
93524-95-9 | 5g |
€495.50 | 2022-08-31 |
3-(pyridin-4-yl)prop-2-yn-1-ol Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 16 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Referenz
- Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines, Tetrahedron Letters, 2017, 58(29), 2856-2858
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Triethylamine ; 16 h, rt
1.2 Reagents: Triethylamine ; 16 h, rt
Referenz
- Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst, Organic Letters, 2020, 22(14), 5423-5428
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
Referenz
- Method for the preparation of piperidine compound, Japan, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
Referenz
- Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system, Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
Referenz
- Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 100 °C
Referenz
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst, Tetrahedron Letters, 2005, 46(10), 1717-1720
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ; 5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ; 16 h, 70 °C
1.2 Solvents: Water ; 16 h, 70 °C
Referenz
- Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 60 °C
Referenz
- The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium ; 23 h, rt; 6 h, 70 °C
Referenz
- Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water, Heterocycles, 2007, 72, 665-671
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ; 30 h, 50 °C
Referenz
- Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α, United States, , ,
3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials
- 4-Chloropyridine
- 4-Bromopyridine, hydrobromide
- 4-Iodopyridine
- 4-Ethynylpyridine
- 4-Chloropyridinium chloride
3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products
3-(pyridin-4-yl)prop-2-yn-1-ol Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93524-95-9)3-(pyridin-4-yl)prop-2-yn-1-ol
Bestellnummer:A859753
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:20
Preis ($):161.0
Email:sales@amadischem.com
3-(pyridin-4-yl)prop-2-yn-1-ol Verwandte Literatur
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93524-95-9)3-(pyridin-4-yl)prop-2-yn-1-ol
Reinheit:99%
Menge:5g
Preis ($):161.0